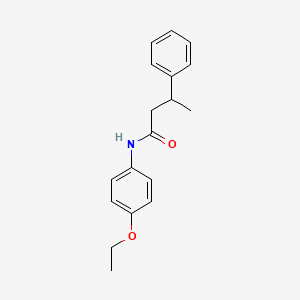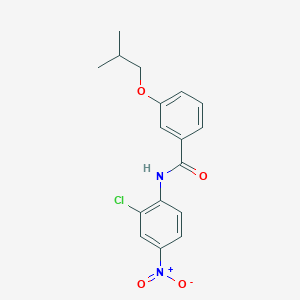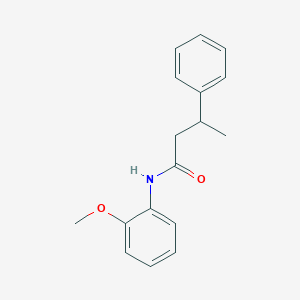
1-(4-nitrophenyl)-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine
Vue d'ensemble
Description
1-(4-nitrophenyl)-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine, also known as NPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPP is a piperazine derivative that contains a 1,2,4-triazole ring and a nitrophenyl group, which gives it unique properties that make it useful for a wide range of applications.
Mécanisme D'action
The mechanism of action of 1-(4-nitrophenyl)-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine as a fluorescent probe for ROS detection involves the oxidation of the nitrophenyl group by ROS to yield a highly fluorescent product. The fluorescence of the product is proportional to the amount of ROS present in the cell, making this compound a highly sensitive and specific probe for ROS detection.
Biochemical and Physiological Effects
This compound has also been studied for its biochemical and physiological effects. Studies have shown that this compound has antioxidant properties and can protect cells from oxidative stress. Additionally, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-nitrophenyl)-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine as a fluorescent probe for ROS detection is its high sensitivity and specificity. Additionally, this compound is relatively easy to synthesize and can be used in a wide range of experimental settings. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are many potential future directions for research on 1-(4-nitrophenyl)-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine. One area of research is the development of new fluorescent probes based on the structure of this compound for the detection of other reactive species in cells. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the development of new therapeutic agents. Finally, the development of new synthetic methods for the production of this compound and related compounds could lead to the discovery of new chemical entities with unique properties and potential applications in scientific research.
Applications De Recherche Scientifique
1-(4-nitrophenyl)-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that are produced during normal cellular metabolism and play a key role in many physiological processes. However, excessive ROS production can lead to oxidative stress, which has been implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Propriétés
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c20-13(12-14-9-15-16-12)18-7-5-17(6-8-18)10-1-3-11(4-2-10)19(21)22/h1-4,9H,5-8H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPUSYJGUWMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-cyclohexylethyl)-3-[(cyclopropylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B3979253.png)

![1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide](/img/structure/B3979280.png)
![3-[2-(4-methoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3979292.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B3979295.png)


![1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B3979317.png)
![3-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3979320.png)
![1-[(4-fluorophenyl)acetyl]-3-methylpiperidine](/img/structure/B3979338.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methylbenzamide](/img/structure/B3979342.png)
![N-{2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3979351.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B3979355.png)